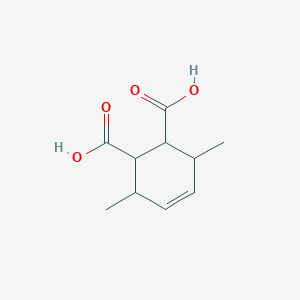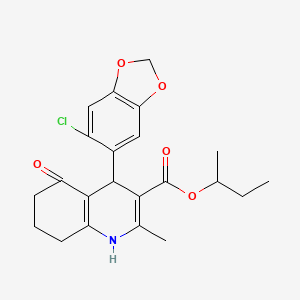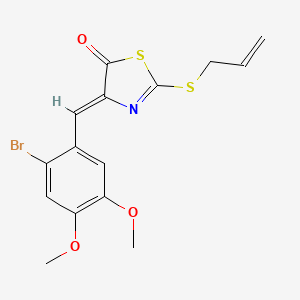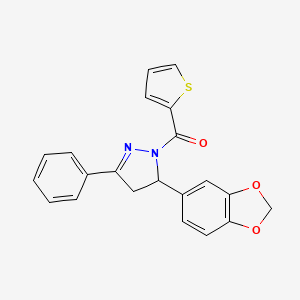
3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid (DMCD) is a cyclic dicarboxylic acid that has been gaining attention in the scientific community due to its potential applications in various fields. DMCD is a white crystalline powder that is soluble in water and organic solvents. It has a unique chemical structure that makes it a valuable compound for research purposes.
作用機序
The mechanism of action of 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, and has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has also been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research involving 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid. One area of interest is the development of novel materials using 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid as a building block. 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has also been studied for its potential use in the treatment of various diseases, and further research is needed to determine its efficacy in these applications. Additionally, the mechanism of action of 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid is not fully understood, and further research is needed to elucidate its effects on various biochemical pathways.
合成法
3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid can be synthesized through a variety of methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Grignard reaction. The most common method of synthesis involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a selective hydrogenation of the resulting product.
科学的研究の応用
3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has been studied for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. It has been shown to be a useful building block for the synthesis of various compounds, including pharmaceuticals and polymers. 3,6-dimethyl-4-cyclohexene-1,2-dicarboxylic acid has also been used as a precursor for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
3,6-dimethylcyclohex-4-ene-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-3-4-6(2)8(10(13)14)7(5)9(11)12/h3-8H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNFONFXEJPFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C1C(=O)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5224708.png)
![N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5224717.png)
![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5224731.png)
![4-[4-(4-bromo-2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5224740.png)
![4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B5224756.png)
![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate](/img/structure/B5224772.png)



![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5224796.png)
![methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5224800.png)

![(2-chloro-4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5224809.png)